REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[C:7]([O:12][CH3:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:14]([F:17])([F:16])[F:15])[CH:3]=1.CCN(CC)CC>CCO.[Pd]>[CH3:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[C:4]([C:14]([F:17])([F:15])[F:16])[CH:3]=[CH:2]2
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC2=C(C=CC=C12)OC)C(F)(F)F
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
125 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction is then filtered over Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
FILTRATION
|
Details
|
the triethylamine hydrochloride salt is filtered
|
Reaction Time |
0.75 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2C=CC(=NC12)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |